molecular formula C18H24N4O3S B7646659 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide

Cat. No. B7646659
M. Wt: 376.5 g/mol
InChI Key: GOAVVKGRKNGWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide, also known as CP-31398, is a small molecule that has gained attention in the field of cancer research for its potential as a therapeutic agent.

Mechanism of Action

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide works by binding to the DNA-binding domain of the p53 protein, stabilizing its structure and restoring its function in cancer cells. This leads to the activation of downstream signaling pathways that induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to increase the expression of genes involved in DNA repair and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide is its specificity for the p53 protein, which makes it a valuable tool for studying the role of p53 in cancer biology. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide. One area of interest is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another area of interest is the investigation of the effects of this compound on other signaling pathways involved in cancer biology. Additionally, the potential use of this compound in combination with other cancer therapies is an area of active research.

Synthesis Methods

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide can be synthesized through a multistep process involving the reaction of 4-chloroaniline with cyclohexylmethylamine, followed by the reaction of the resulting compound with pyrazole-1-acetic acid. The final product is obtained through the reaction of the resulting intermediate with methylsulfonyl chloride. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to restore the function of the tumor suppressor protein p53 in cancer cells that have lost its function. This can lead to the induction of cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

properties

IUPAC Name

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21(16-6-3-2-4-7-16)26(24,25)17-10-8-15(9-11-17)20-18(23)14-22-13-5-12-19-22/h5,8-13,16H,2-4,6-7,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAVVKGRKNGWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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